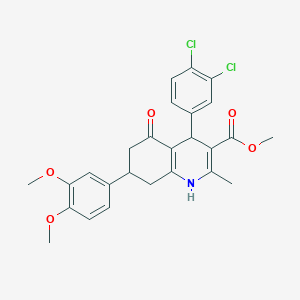
Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the class of quinoline derivatives. Its chemical formula is C27H24Cl2N2O5. Let’s explore its properties and applications.
Preparation Methods
The synthetic routes to this compound involve multi-step reactions. Unfortunately, specific literature on its preparation is scarce. industrial production methods likely include condensation reactions, cyclizations, and esterifications. Researchers may use various reagents and conditions to achieve the desired product.
Chemical Reactions Analysis
Oxidation and Reduction: Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate could undergo oxidation (e.g., using strong oxidants) or reduction (e.g., using reducing agents).
Substitution Reactions: It may participate in nucleophilic or electrophilic substitutions, leading to various derivatives.
Major Products: The exact products depend on reaction conditions, but potential derivatives include substituted quinolines or related heterocycles.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industrial Applications: It might find use in dye synthesis or material science.
Mechanism of Action
Targets: Methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Its specific substitution pattern and fused ring system set it apart.
Similar Compounds: Related quinoline derivatives include other substituted quinolines, such as 4-quinolone carboxylates.
Remember that detailed experimental data and comprehensive studies are essential for a deeper understanding of this compound.
Properties
Molecular Formula |
C26H25Cl2NO5 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO5/c1-13-23(26(31)34-4)24(15-5-7-17(27)18(28)9-15)25-19(29-13)10-16(11-20(25)30)14-6-8-21(32-2)22(12-14)33-3/h5-9,12,16,24,29H,10-11H2,1-4H3 |
InChI Key |
JHSGQGPAPKWLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















